molecular formula C24H34O4 B1163443 4-O-Methylgrifolic acid CAS No. 118040-60-1

4-O-Methylgrifolic acid

Cat. No.: B1163443
CAS No.: 118040-60-1
M. Wt: 386.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Grifolic acid methyl ether is a natural product derivative with the molecular formula C24H34O4. It is known for its biological activity, particularly as a partial agonist of the G-protein-coupled receptor GPR120. This compound has been studied for its potential therapeutic applications, especially in the context of metabolic disorders and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Grifolic acid methyl ether can be synthesized through various methods, including the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .

Industrial Production Methods

Industrial production of ethers, including grifolic acid methyl ether, often involves the use of homogeneous Bronsted acids and Lewis acid-based transition metals as catalysts. These methods can include the use of phase transfer and polymer-supported catalysts for the synthesis of symmetrical and unsymmetrical ethers .

Chemical Reactions Analysis

Types of Reactions

Grifolic acid methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of grifolic acid methyl ether include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) for acidic cleavage. The reaction conditions can vary, but typically involve aqueous solutions of these acids .

Major Products Formed

The major products formed from the reactions of grifolic acid methyl ether depend on the specific reaction conditions. For example, acidic cleavage of ethers typically results in the formation of alcohols and alkyl halides .

Scientific Research Applications

Grifolic acid methyl ether has been extensively studied for its scientific research applications, including:

Mechanism of Action

Grifolic acid methyl ether exerts its effects by acting as a partial agonist of the GPR120 receptor. This receptor is involved in the regulation of metabolic processes, including insulin release and inflammation. The compound competitively inhibits long-chain fatty acid-induced activation of GPR120 signaling, leading to decreased secretion of certain hormones such as glucose-dependent insulinotropic polypeptide (GIP) in response to fat ingestion .

Comparison with Similar Compounds

Grifolic acid methyl ether is similar to other grifolin derivatives, such as grifolic acid. These compounds share similar biological activities and mechanisms of action, particularly in their interaction with GPR120 and GPR40 receptors. grifolic acid methyl ether is unique in its specific partial agonist activity and its ability to selectively inhibit certain signaling pathways .

List of Similar Compounds

  • Grifolic acid
  • Grifolin
  • MEDICA16 (a reference compound known to activate GPR40)

Properties

IUPAC Name

2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-21(28-6)15-19(5)22(23(20)25)24(26)27/h9,11,13,15,25H,7-8,10,12,14H2,1-6H3,(H,26,27)/b17-11+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZABMWMUVWDJX-OUBUNXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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